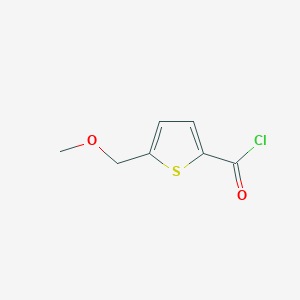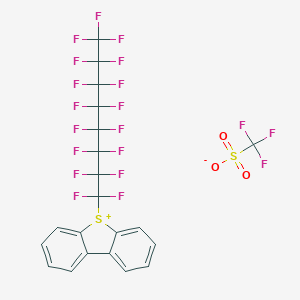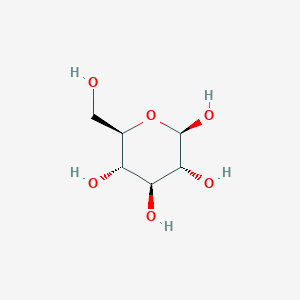
Brassidic acid
概要
説明
ブラシジン酸、別名トランス-13-ドコセン酸は、不飽和脂肪酸として分類される有機化合物です。これは、トランス構造で22個の炭素原子と1つの二重結合を含んでいます。この化合物は、その工業用途とさまざまな化学プロセスにおける役割で注目されています。
2. 製法
合成経路と反応条件: ブラシジン酸は主に、エラィディン化として知られるプロセスによって、エルカ酸(シス-13-ドコセン酸)から調製されます。これは、エルカ酸のシス二重結合をトランス二重結合に異性化するプロセスです。この反応では、通常、亜硝酸が触媒として使用されます。このプロセスは、70°Cで30分間行われ、その後、95%エタノールから結晶化されます。 この反応の収率は約70%で、純度は96-97%です .
工業生産方法: 工業環境では、ブラシジン酸は、特定の種子油に豊富に含まれるエルカ酸の酸化によって生成されます。 酸化プロセスは、ペラルゴン酸を副産物として生成します .
3. 化学反応解析
反応の種類: ブラシジン酸は、次のようなさまざまな化学反応を起こします。
酸化: ブラシジン酸は、酸化されて短鎖ジカルボン酸を生成することができます。
還元: ブラシジン酸の二重結合は、還元されて飽和脂肪酸を生成することができます。
置換: ブラシジン酸のカルボキシル基は、エステル化反応とアミド化反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムとオゾンがあります。
還元: パラジウム触媒の存在下での水素ガスは、還元によく使用されます。
置換: アルコールとアミンは、それぞれエステル化とアミド化によく使用されます。
主要な生成物:
酸化: 短鎖ジカルボン酸。
還元: 飽和脂肪酸。
置換: ブラシジン酸のエステルとアミド。
4. 科学研究における用途
ブラシジン酸は、科学研究でいくつかの用途があります。
化学: ナイロン1313などの特殊ナイロンの合成における前駆体として使用されています.
生物学: ブラシジン酸は、脂質代謝への影響と、細胞膜特性を改変する可能性のある役割について研究されています。
医学: ブラシジン酸とその誘導体の潜在的な治療的用途を探求するための研究が進められています。
工業: ブラシジン酸は、潤滑剤、可塑剤、界面活性剤の製造に使用されています。
科学的研究の応用
Brassidic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of specialty nylons, such as nylon 1313.
Biology: this compound is studied for its effects on lipid metabolism and its potential role in modifying cell membrane properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: this compound is used in the production of lubricants, plasticizers, and surfactants.
Safety and Hazards
将来の方向性
Erucic acid, from which Brassidic acid is derived, has a wide range of uses in metallurgy, machinery, rubber, the chemical industry, and other fields because of its hydrophobicity and water resistance . Researchers are attempting to enhance the erucic acid content in Brassicaceae oilseeds to serve industrial applications while reducing the erucic acid content to ensure food safety . This suggests potential future directions for the use and modification of this compound.
作用機序
ブラシジン酸がその効果を発揮する仕組みは、脂質二重層に組み込まれることで、膜流動性と機能に影響を与えることに関係しています。ブラシジン酸の二重結合のトランス構造は、シス異性体であるエルカ酸と比較して、より剛性の構造をもたらします。この剛性は、細胞膜の物理的特性に影響を与え、潜在的に細胞プロセスを変化させる可能性があります。
類似化合物:
エルカ酸(シス-13-ドコセン酸): 二重結合の配置が異なるブラシジン酸のシス異性体。
ブラシリック酸(トリデカン二酸): 特殊ナイロンの製造に使用される、エルカ酸の酸化から得られるジカルボン酸.
ブラシジン酸の独自性: ブラシジン酸のユニークなトランス構造は、エルカ酸とは異なり、異なる物理的および化学的特性を提供します。これは、特定の構造的特徴が要求される工業用途で特に価値があります。
生化学分析
Cellular Effects
It is known that Brassidic acid can be toxic to cultured rat hepatocytes when added to the culture medium at certain concentrations
Molecular Mechanism
The molecular mechanism of this compound involves the transformation of erucic acid. This compound is prepared by elaidinization of 95% erucic acid with 4 mole % nitrous acid at 70°C for 30 minutes, followed by crystallization from 95% ethanol . The isomerization reaction is monitored by IR trans absorption for optimal reaction rate and yield .
Metabolic Pathways
It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
準備方法
Synthetic Routes and Reaction Conditions: Brassidic acid is primarily prepared from erucic acid (cis-13-docosenoic acid) through a process known as elaidinization. This involves the isomerization of the cis double bond in erucic acid to a trans double bond. The reaction typically uses nitrous acid as a catalyst. The process is carried out at 70°C for 30 minutes, followed by crystallization from 95% ethanol. The yield of this reaction is approximately 70%, with a purity of 96-97% .
Industrial Production Methods: In an industrial setting, this compound is produced by the oxidation of erucic acid, which is abundant in certain seed oils. The oxidation process also yields pelargonic acid as a coproduct .
化学反応の分析
Types of Reactions: Brassidic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond in this compound can be reduced to produce saturated fatty acids.
Substitution: The carboxyl groups in this compound can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Alcohols and amines are commonly used for esterification and amidation, respectively.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Esters and amides of this compound.
特性
IUPAC Name |
(E)-docos-13-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUOLQHDNGRHBS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015913 | |
| Record name | (E)-13-Docosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-33-2 | |
| Record name | Brassidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brassidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-13-Docosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-docos-13-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRASSIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)





![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)







